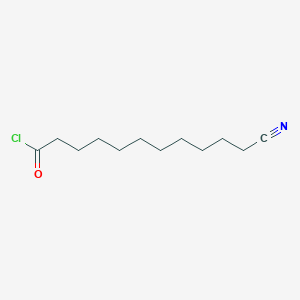

11-Cyanoundecanoyl chloride

説明

11-Cyanoundecanoyl chloride is a specialized organic compound characterized by a linear hydrocarbon chain (11 carbons) terminating in a reactive acyl chloride group (–COCl) and a cyano group (–CN) at the opposite end. Its molecular formula is C₁₂H₂₀ClNO, with a calculated molecular weight of 229.75 g/mol. This bifunctional molecule combines the reactivity of an acyl chloride (prone to nucleophilic substitution) with the electron-withdrawing nature of a nitrile group, making it valuable in synthesizing polymers, surfactants, or pharmaceutical intermediates. While direct experimental data (e.g., melting point, boiling point) for this compound is scarce in the provided evidence, its properties can be inferred from structurally related compounds like undecanoyl chloride (C₁₁H₂₁ClO, MW 204.74) .

特性

分子式 |

C12H20ClNO |

|---|---|

分子量 |

229.74 g/mol |

IUPAC名 |

11-cyanoundecanoyl chloride |

InChI |

InChI=1S/C12H20ClNO/c13-12(15)10-8-6-4-2-1-3-5-7-9-11-14/h1-10H2 |

InChIキー |

FABQNUFZSPKYLR-UHFFFAOYSA-N |

正規SMILES |

C(CCCCCC(=O)Cl)CCCCC#N |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The following table compares 11-cyanoundecanoyl chloride with structurally analogous acyl chlorides and nitrile-containing compounds, highlighting key differences in molecular features, reactivity, and applications.

*Calculated value based on structural formula.

Key Comparison Points:

- Chain Length and Polarity: 11-Cyanoundecanoyl chloride’s long hydrocarbon chain increases hydrophobicity compared to shorter analogs like 2,2-dimethylbutyryl chloride. However, the polar –CN group enhances solubility in polar aprotic solvents (e.g., DMF) relative to undecanoyl chloride . Chlorocyclohexane lacks polar functional groups, making it less reactive but more volatile .

- Reactivity: Acyl chlorides (e.g., undecanoyl chloride) are highly reactive toward nucleophiles (e.g., amines, alcohols). The –CN group in 11-cyanoundecanoyl chloride may further activate the acyl chloride via electron withdrawal, accelerating reactions like amidation . 6-Chlorohexanoic acid, with a –COOH group, is less reactive and typically requires coupling agents for condensation reactions .

- Applications: Undecanoyl chloride: Primarily used in organic synthesis for lipid conjugation or surfactants . 11-Cyanoundecanoyl chloride: Likely employed in niche applications requiring dual functionality, such as creating self-assembling monolayers or crosslinkable polymers .

Q & A

Q. How to ensure reproducibility in studies using 11-cyanoundecanoyl chloride?

- Methodological Answer :

- Detailed documentation : Log batch-specific impurities (via GC-MS) and solvent lot numbers.

- Open data : Share spectra and crystallographic data in repositories like Cambridge Structural Database.

- Peer validation : Collaborate with independent labs to verify key findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。